

# 4-Iodo-2-methoxypyrimidine chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 4-Iodo-2-methoxypyrimidine

Cat. No.: B15243329

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## In-Depth Technical Guide to 4-Iodo-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **4-Iodo-2-methoxypyrimidine**, a heterocyclic compound of interest in medicinal chemistry and drug development.

## Chemical Structure and IUPAC Name

The chemical structure of **4-Iodo-2-methoxypyrimidine** is characterized by a pyrimidine ring substituted with an iodo group at the 4-position and a methoxy group at the 2-position.

IUPAC Name: **4-Iodo-2-methoxypyrimidine**

The structure of this molecule is represented by the following diagram:

Caption: Chemical structure of **4-Iodo-2-methoxypyrimidine**.

## Physicochemical Properties

While experimental data for **4-Iodo-2-methoxypyrimidine** is not widely available in public literature, the following table summarizes its fundamental properties based on available

supplier information.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>5</sub> IN <sub>2</sub> O	Smolecule[1]
Molecular Weight	236.01 g/mol	Smolecule[1]
Canonical SMILES	<chem>COC1=NC=CC(=N1)I</chem>	Smolecule[1]

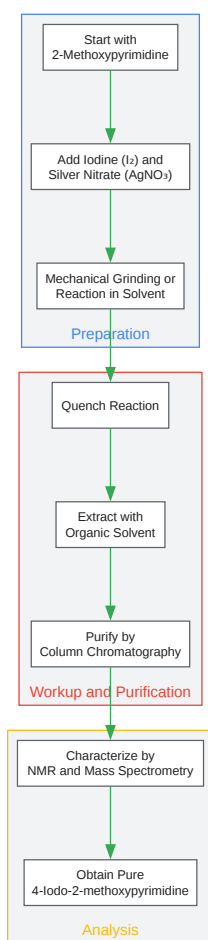
Further experimental determination of properties such as melting point, boiling point, and solubility is required for a complete physicochemical profile.

## Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of **4-Iodo-2-methoxypyrimidine** are not readily found in peer-reviewed literature, suggesting it may be a niche research chemical. However, general methods for the iodination of pyrimidine derivatives can be adapted.

A potential synthetic route could involve the direct iodination of 2-methoxypyrimidine. The electrophilic iodination of pyrimidines often requires an activating agent due to the electron-deficient nature of the ring system. A common method for the iodination of pyrimidines involves the use of iodine in the presence of an oxidizing agent or a silver salt, such as silver nitrate, under solvent-free or acidic conditions.[2][3]

Hypothetical Experimental Workflow for the Synthesis of **4-Iodo-2-methoxypyrimidine**:



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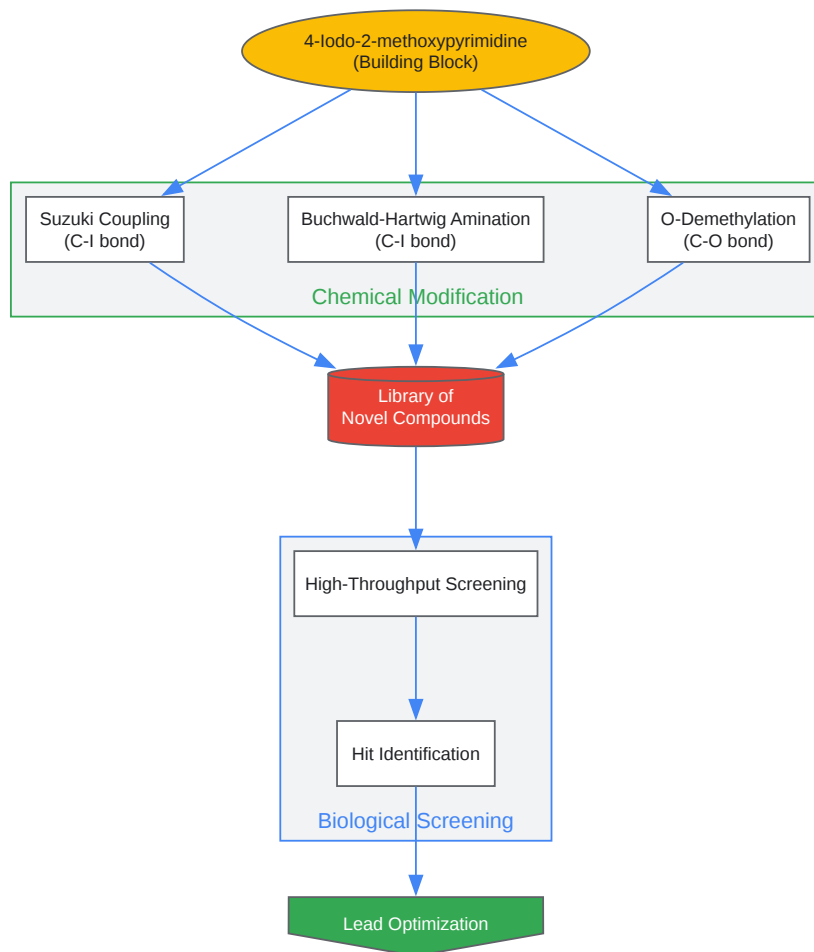
Caption: A potential experimental workflow for the synthesis of **4-Iodo-2-methoxypyrimidine**.

Note: This proposed workflow is based on general procedures for pyrimidine iodination and would require optimization of reaction conditions, including stoichiometry, temperature, and reaction time, to achieve the desired 4-iodo isomer selectively.

## Signaling Pathways and Logical Relationships

The utility of **4-Iodo-2-methoxypyrimidine** in drug discovery lies in its potential as a building block for more complex molecules that may interact with various biological targets. The iodo- and methoxy-substituents can be modified through various organic reactions, allowing for the exploration of structure-activity relationships.

The logical relationship for its potential application in drug development can be visualized as follows:



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Caption: Logical workflow for the use of **4-Iodo-2-methoxypyrimidine** in drug discovery.

This diagram illustrates how **4-Iodo-2-methoxypyrimidine** can serve as a versatile scaffold. The carbon-iodine bond is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, to introduce a wide variety of substituents. The methoxy group can also be a site for modification, for instance, through demethylation to reveal a hydroxyl group for further functionalization. This allows for the generation of a library of diverse compounds for biological screening and subsequent lead optimization.

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## References

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